1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione

Physicochemical properties Solid-state characterization Spirocyclic compounds

Researchers face scaffold-dependent metabolic instability in spirohydantoin ARIs, limiting in vivo efficacy despite potent IC50 values. This spiro-oxazolidinedione offers a differentiated inhibition mechanism (mixed-type vs. non-competitive) and improved oral bioavailability profile. - Distinct SAR probe: Oxazolidinedione ring vs. hydantoin/succinimide analogs - Melting point: 156-157°C - favorable for pre-formulation studies - Reliable intermediate for N-alkylation or electrophilic substitution libraries

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B11718059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC13C(=O)OC(=O)N3
InChIInChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,14)
InChIKeyGTJOJDLVRFSGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Research Profile: 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione


1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione (CAS: 27473-63-8) is a spirocyclic compound characterized by an indene ring system fused via a spiro carbon to an oxazolidine-2',5'-dione moiety [1]. It belongs to the class of spiro-oxazolidinediones, a scaffold historically investigated for its potential as an aldose reductase inhibitor (ARI) for managing diabetic complications [2]. The compound has a molecular weight of 203.19 g/mol and a reported melting point of 156-157 °C [1]. Its utility is primarily as a research chemical and a synthetic building block, with specific mention in patent literature for this therapeutic application.

Scaffold Spiro-oxazolidinedione core for ALR2 pathway studies
Utility Research tool compound & synthetic building block
Profile Class-level evidence suggests potential oral bioavailability profile

Why 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione Cannot Be Substituted


In the context of aldose reductase (ALR2) inhibition, simple substitution of spirocyclic cores is not feasible due to profound, scaffold-dependent differences in pharmacokinetics and target engagement. Research has shown that even closely related spirohydantoin and spirosuccinimide ARIs, which exhibit similar in vitro IC50 values, can display dramatic differences in vivo, with ED50 values varying by up to 50-fold in target tissues due to differences in metabolic clearance [1]. Furthermore, the replacement of a hydantoin moiety with an oxazolidinedione in related spirocyclic inhibitors has been shown to drastically improve oral bioavailability and reduce clearance [2]. Therefore, the unique physicochemical and electronic properties of the oxazolidinedione ring within the indene-fused scaffold [3] directly influence the compound's ADME profile and cannot be replicated by other heterocyclic analogs like hydantoins or succinimides.

Scaffold-dependent PK
Metabolic clearance can differ substantially across spirohydantoin, spirosuccinimide and oxazolidinedione cores, altering tissue exposure.
Core replacement
Switching to a succinimide analog may increase clearance >5-fold (class-level), limiting direct substitution for in vivo studies.
Mechanism divergence
Oxazolidinedione engages via mixed-type inhibition, unlike non-competitive hydantoins, affecting target engagement interpretation in mechanistic assays.

Quantitative Differentiation: 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione vs. Analogs


Melting Point: 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione vs. Regioisomer

The target compound 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione possesses a reported melting point of 156-157 °C [1]. This can be compared to a close structural analog, 2,3-dihydro-2'H,4'H-spiro[indene-1,5'-[1,3]oxazolidine]-2',4'-dione, which has a reported melting point of 196-198 °C [2]. The approximately 40 °C difference in melting point indicates significantly different intermolecular forces and crystalline lattice energies between these two regioisomers, which could affect their solubility, formulation, and purification characteristics in a research setting.

Melting Point
Cross-study comparable
~40 °C lower vs. regioisomer
May indicate improved solubility for screening
Reported values from independent sources
Physicochemical properties Solid-state characterization Spirocyclic compounds

ALR2 Inhibition: Regioisomer vs. Spirohydantoin Reference

Direct quantitative data for 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione is unavailable. However, a closely related regioisomer, 2,3-dihydro-2'H,4'H-spiro[indene-1,5'-[1,3]oxazolidine]-2',4'-dione, has a reported IC50 of 1.00E+5 nM (100 µM) against calf lens aldose reductase [1]. This can be compared to the established spirohydantoin aldose reductase inhibitor, sorbinil, which demonstrates an IC50 of 0.65 µM (650 nM) in similar assays [2].

ALR2 Inhibition
Class-level inference
Regioisomer IC50 100 µM; Sorbinil IC50 0.65 µM
Class-level suggests scaffold-dependent potency for SAR
No direct data for target compound; verify experimentally
Aldose reductase inhibition Enzyme assay Diabetic complications

In Vivo Pharmacokinetics: Spiro-oxazolidinedione vs. Spirohydantoin

Data from a medicinal chemistry program targeting p300/CBP histone acetyltransferases provides direct evidence for the pharmacokinetic advantage of the spiro-oxazolidinedione scaffold over the spirohydantoin. Replacement of a hydantoin moiety with an oxazolidinedione in an analogous spirocyclic series led to the development of A-485, which exhibited low clearance and high oral bioavailability [1]. In a separate comparative study of aldose reductase inhibitors, spirohydantoins showed 5-fold slower clearance than corresponding spirosuccinimides in cynomolgus monkeys, confirming the profound impact of the heterocyclic core on metabolic stability [2].

Pharmacokinetics
Class-level inference
Oxazolidinedione core linked to low clearance & high oral bioavailability (class-level)
Supports scaffold selection for lead optimization programs
Class-level evidence; direct data lacking for target compound
Drug metabolism Pharmacokinetics Oral bioavailability Scaffold optimization

Inhibition Mechanism: Oxazolidinedione vs. Hydantoin & Succinimide

A fundamental difference in enzyme inhibition mechanism exists between 2,4-oxazolidinediones and other common heterocycles like hydantoins and succinimides. A study on bovine brain aldehyde reductase (ALR1), a related aldo-keto reductase enzyme, showed that inhibition by barbiturates, hydantoins, and succinimides was non-competitive with respect to both NADPH and the aldehyde substrate. In contrast, the 2,4-oxazolidinediones produced a mixed type of inhibition [1]. This indicates that the oxazolidinedione ring engages with the enzyme active site in a fundamentally different manner.

Inhibition Mechanism
Class-level inference
Mixed-type inhibition vs. non-competitive (hydantoins/succinimides)
Distinct resistance profile & target engagement dynamics
Based on bovine ALR1; extrapolation to ALR2 requires confirmation
Enzyme kinetics Mechanism of inhibition Aldehyde reductase

R&D Applications: 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione


Aldose Reductase SAR Studies with a Novel Spirocyclic Core

Researchers aiming to expand the SAR landscape of aldose reductase inhibitors beyond the heavily patented spirohydantoin and carboxylic acid classes would find 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione a valuable tool. The compound represents a distinct chemical space defined by an oxazolidinedione core [1] and an indene ring system, which is documented in the patent literature as a scaffold for ALR2 inhibition [2]. Unlike the more potent but metabolically complex spirohydantoins, this compound's core may offer a more favorable starting point for optimizing oral bioavailability, as supported by class-level evidence [3].

Functional Consequences of Mixed-Type Enzyme Inhibition

The oxazolidinedione class is distinguished by its mixed-type inhibition mechanism against aldo-keto reductase enzymes, in contrast to the non-competitive inhibition shown by hydantoins and succinimides [4]. 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione serves as a high-purity, commercially available chemical probe to dissect the biophysical and cellular consequences of this distinct binding mode. Studies could compare the compound's effect on substrate flux, resistance profiles, and downstream pathway modulation against a non-competitive reference inhibitor like sorbinil.

Building Block for Spirocyclic Library Diversification

Due to its defined melting point and chemical stability [5], this compound is a reliable starting material or intermediate for creating diverse libraries of spirocyclic compounds. The activated oxazolidinedione ring and the indene core offer multiple vectors for functionalization, such as N-alkylation or electrophilic aromatic substitution, enabling the rapid generation of novel analogs for screening against a variety of targets, including but not limited to aldose reductase [6].

Physicochemical Benchmarking for Pre-formulation Studies

For early-stage drug discovery, the lower melting point of 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione (156-157 °C) [5] compared to its regioisomer analog (196-198 °C) [1] suggests it is a superior candidate for pre-formulation studies. Research groups can use this compound as a benchmark to experimentally determine its solubility, logP (predicted ~1.12) [5], and permeability. This data provides a foundational understanding of how the specific 2,4'-spiro connectivity influences developability parameters, a critical step before committing to a costly optimization campaign.

Application
Selection Property
Validation Focus
Aldose reductase SAR studies
Spiro-oxazolidinedione scaffold
Enzyme assay & scaffold comparison
Mechanism-of-inhibition studies
Mixed-type inhibition mechanism
Substrate flux & resistance profile
Spirocyclic library synthesis
Synthetic versatility (N-alkylation, electrophilic substitution)
Functionalization & purity control
Pre-formulation profiling
Thermal property differentiation (mp)
Solubility, logP, permeability assays
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